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molecular formula C7H8N4O B8804026 (6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No. B8804026
M. Wt: 164.16 g/mol
InChI Key: OFJWBDBTRYHQJS-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

To a solution of (3-amino-1H-1,2,4-triazol-5-yl)methanol (16.6 g, 87.6 mmol) in acetic cid was added 3-ethoxymethacrolein (10.0 g, 87.6 mmol), and the mixture was heated to 80° C. for 4 hours. Upon cooling of the reaction, the product crystallized out of solution. The collected product was a white solid (14.0 g, 92%). 1H NMR (300 MHz, DMSO-D6) δ: 2.38 (m, 3 H) 4.63 (m, 2 H) 5.52 (m, 1 H) 8.75 (m, 1 H) 9.21 (m, 1 H). MS (APCI, M+H+): 163.1, 165.1.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([CH2:7][OH:8])[NH:4][N:3]=1.CCO/[CH:12]=[C:13](/[CH:15]=O)\[CH3:14]>C(O)(=O)C>[CH3:15][C:13]1[CH:12]=[N:1][C:2]2[N:3]([N:4]=[C:5]([CH2:7][OH:8])[N:6]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
NC1=NNC(=N1)CO
Name
Quantity
10 g
Type
reactant
Smiles
CCO/C=C(\C)/C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling of the reaction
CUSTOM
Type
CUSTOM
Details
the product crystallized out of solution

Outcomes

Product
Name
Type
Smiles
CC=1C=NC=2N(C1)N=C(N2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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